2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-
Description
The compound 2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]- is an acrylamide derivative featuring a 3-bromophenyl group at the β-position and an N-linked 3-(trifluoromethyl)phenyl substituent. The bromophenyl moiety may enable further functionalization (e.g., cross-coupling reactions), while the trifluoromethyl group enhances lipophilicity and metabolic stability .
Properties
IUPAC Name |
3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrF3NO/c17-13-5-1-3-11(9-13)7-8-15(22)21-14-6-2-4-12(10-14)16(18,19)20/h1-10H,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSNNYOSUHLUNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361143 | |
| Record name | 2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61592-74-3 | |
| Record name | 2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromophenylamine and 3-(trifluoromethyl)benzoyl chloride.
Amidation Reaction: The key step involves the amidation reaction between 3-bromophenylamine and 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. This reaction forms the desired amide bond, resulting in the formation of the target compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]- can be scaled up using similar synthetic routes. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the functional groups and altering its chemical properties.
Coupling Reactions: The presence of the trifluoromethyl group allows for coupling reactions with other aromatic compounds, expanding its chemical versatility.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Scientific Research Applications
2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with specific functional groups.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]- involves its interaction with molecular targets and pathways. The bromophenyl and trifluoromethyl groups play a crucial role in its binding affinity and specificity towards target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below compares key properties of the target compound with structurally related acrylamides and benzamides:
Key Observations:
- Molar Mass : The target compound’s estimated molar mass (~380 g/mol) is higher than analogs due to the combined mass of Br and CF₃ groups. This contrasts with the compound in (346.22 g/mol), where a methoxy-methylphenyl group reduces overall mass.
- Acidity (pKa) : The target’s predicted pKa (~12.5) is lower than (13.18), reflecting the stronger electron-withdrawing effect of CF₃ compared to methoxy, which stabilizes the deprotonated amide.
- Boiling Point : The target’s higher estimated boiling point (~530°C vs. 517.1°C in ) aligns with increased molecular weight and halogen/CF₃-induced intermolecular forces.
Biological Activity
The compound 2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]- is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C15H12BrF3N
- Molecular Weight : 350.16 g/mol
- CAS Number : 853351-82-3
The compound features a propenamide backbone with bromophenyl and trifluoromethyl substituents, which may influence its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in various therapeutic areas, particularly in oncology and neuropharmacology.
Anticancer Activity
Several studies have indicated that compounds with similar structures may exhibit anticancer properties. For instance, derivatives of trifluoromethyl phenyl compounds have been shown to inhibit tumor growth and induce apoptosis in cancer cell lines.
- Mechanism : The proposed mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis. Trifluoromethyl groups can enhance lipophilicity, potentially increasing cellular uptake and bioavailability.
Neuropharmacological Effects
The neuropharmacological potential of this compound is also noteworthy. Research suggests that similar compounds can interact with neurotransmitter systems, particularly serotonin and noradrenaline pathways.
- Case Study : A related study involving a compound with a trifluoromethyl group demonstrated antidepressant-like effects in animal models by modulating serotonergic receptors (5-HT1A and 5-HT3) . This suggests that 2-Propenamide may also exhibit similar neuroactive properties.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 350.16 g/mol |
| Melting Point | Not available |
| Solubility | Not extensively studied |
| LogP (Partition Coefficient) | Not available |
Pharmacological Studies
- Antitumor Activity : In vitro studies have shown that compounds similar to 2-Propenamide can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
- Neuroprotective Effects : Research indicates that certain derivatives can protect neuronal cells from oxidative stress, suggesting potential in treating neurodegenerative diseases.
Toxicity Studies
Initial toxicity assessments have indicated low acute toxicity in animal models, which is promising for further development as a therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
